Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)-

Description

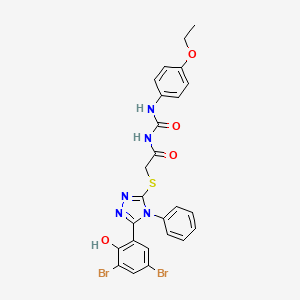

The compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)- (hereafter referred to by its full systematic name) is a structurally complex acetamide derivative. Its core structure comprises:

- A 1,2,4-triazole ring substituted with a 3,5-dibromo-2-hydroxyphenyl group and a phenyl group at positions 4 and 5, respectively.

- A thioether linkage (-S-) connecting the triazole ring to the acetamide backbone.

- A urea-like moiety (N-(((4-ethoxyphenyl)amino)carbonyl)) attached to the acetamide nitrogen.

Properties

CAS No. |

97399-32-1 |

|---|---|

Molecular Formula |

C25H21Br2N5O4S |

Molecular Weight |

647.3 g/mol |

IUPAC Name |

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-ethoxyphenyl)carbamoyl]acetamide |

InChI |

InChI=1S/C25H21Br2N5O4S/c1-2-36-18-10-8-16(9-11-18)28-24(35)29-21(33)14-37-25-31-30-23(32(25)17-6-4-3-5-7-17)19-12-15(26)13-20(27)22(19)34/h3-13,34H,2,14H2,1H3,(H2,28,29,33,35) |

InChI Key |

NUIRNGZGFQEQAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C(=CC(=C4)Br)Br)O |

Origin of Product |

United States |

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)- , exhibits promising potential as an anticancer agent and antimicrobial compound. This article explores its synthesis, biological activity, and relevant case studies.

1. Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula : C_20H_19Br_2N_3O_3S

Molecular Weight : 617.312 g/mol

CAS Number : 17194-96-6

Table 1 summarizes the key properties of the compound:

| Property | Value |

|---|---|

| Molecular Weight | 617.312 g/mol |

| LogP | 2.645 |

| PSA | 63.32 Ų |

2. Synthesis

The synthesis of this acetamide involves multi-step reactions that typically include the formation of the triazole ring and subsequent substitution reactions to introduce the dibromo and ethoxy groups. The detailed synthetic pathway remains a critical area for research to optimize yield and purity.

3.1 Anticancer Activity

Research indicates that compounds similar to this acetamide have shown significant anticancer properties. For instance, studies have demonstrated that triazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study screened a library of compounds against multicellular spheroids, identifying several triazole derivatives with potent anticancer activity. The findings suggested that these compounds could effectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window .

3.2 Antimicrobial Activity

The antimicrobial potential of related acetamides has also been explored. For example, a study reported that synthesized acetamides exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 8 mm to 14 mm for various strains . These results suggest that the compound could serve as a template for developing new antimicrobial agents.

Case Study 1: Anticancer Screening

In a systematic screening of novel anticancer compounds, derivatives of triazole were evaluated for their efficacy against multiple cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of acetamide derivatives revealed that specific substitutions on the phenyl rings improved activity against resistant bacterial strains. The study utilized agar diffusion methods to quantify inhibition zones, highlighting the importance of structural optimization in enhancing biological activity .

5. Conclusion

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)- exhibits significant potential as both an anticancer and antimicrobial agent. Ongoing research into its synthesis and biological mechanisms will be crucial for developing effective therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s 3,5-dibromo-2-hydroxyphenyl and 4-ethoxyphenyl groups distinguish it from analogs. For example:

- describes a compound with a 4-methoxyphenyl substituent instead of 4-ethoxyphenyl.

- discusses acetamide derivatives with thiazolidinedione or methoxyphenoxy substituents. These compounds exhibit hypoglycemic activity in mice, highlighting how electron-withdrawing groups (e.g., nitro in compound 3d) enhance potency compared to electron-donating groups (e.g., methoxy in 3i) .

Triazole vs. Thiazole Derivatives

- features a compound with a 4-ethyl-4H-1,2,4-triazole core and a thiazolyl substituent. The triazole ring in the target compound may offer greater metabolic stability compared to thiazole derivatives, as triazoles are less prone to oxidative degradation .

- includes thiazole-containing carbamates, which are structurally distinct but share functional similarities (e.g., sulfur-containing linkages). Thiazole derivatives often exhibit protease inhibitory activity, whereas triazole derivatives are more commonly associated with antifungal or kinase-modulating effects .

Anti-Exudative Activity Comparison

- evaluates 21 acetamide derivatives with furan-2-yl substituents for anti-exudative activity. At 10 mg/kg, these compounds showed efficacy comparable to diclofenac sodium (8 mg/kg). The target compound’s 3,5-dibromo-2-hydroxyphenyl group may enhance anti-inflammatory activity due to bromine’s electron-withdrawing effects, which stabilize radical intermediates in oxidative pathways .

Physicochemical and Spectroscopic Data

Table 1: Key Properties of Selected Analogous Compounds

Spectroscopic Trends

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is generally synthesized via cyclization reactions involving hydrazide or thiosemicarbazide derivatives with appropriate carbonyl compounds. A typical method includes:

- Reacting hydrazine derivatives with carboxylic acid derivatives or esters to form hydrazides.

- Cyclization under acidic or basic conditions to yield the 1,2,4-triazole ring.

This step is crucial as it forms the heterocyclic core that anchors other substituents.

Bromination of the Phenyl Ring

Selective bromination at the 3,5-positions of the 2-hydroxyphenyl ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or side reactions. The hydroxy group directs bromination to the ortho and para positions, facilitating dibromination at the 3,5-positions.

Coupling to Form the Thioether Linkage

The thioether bond connecting the triazole ring to the acetamide moiety is typically formed by nucleophilic substitution reactions:

- A thiol or thiolate intermediate derived from the triazole is reacted with a suitable haloacetamide derivative.

- This reaction is often carried out in polar aprotic solvents (e.g., DMF, DMSO) under mild heating to promote substitution.

Introduction of the N-(((4-ethoxyphenyl)amino)carbonyl) Group

The final step involves the formation of the amide or carbamoyl linkage:

- The acetamide intermediate is reacted with 4-ethoxyaniline or its activated derivative (e.g., isocyanate or carbamoyl chloride).

- Coupling agents such as EDCI, DCC, or CDI may be used to facilitate amide bond formation.

- Reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and inert atmosphere.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Triazole ring formation | Hydrazide + carbonyl compound, acidic/basic medium, reflux | Cyclization time: 3-6 hours |

| 2 | Bromination | Br2 or NBS, solvent (e.g., acetic acid), 0-25°C | Controlled to avoid polybromination |

| 3 | Thioether bond formation | Thiolate + haloacetamide, DMF/DMSO, 50-80°C | Polar aprotic solvent enhances reaction |

| 4 | Amide bond formation | 4-ethoxyaniline + activated acetamide, coupling agent, room temp to 40°C | Use of coupling agents improves yield |

Research Findings and Analytical Characterization

- Spectroscopic Analysis: The synthesized compound is characterized by ^1H-NMR, ^13C-NMR, and HRMS to confirm the structure and purity. Key signals correspond to the triazole protons, aromatic rings, and acetamide moiety.

- Purification: Chromatographic techniques such as column chromatography or preparative HPLC are employed to isolate the pure compound.

- Yield Optimization: Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield, typically achieving yields above 70% in the final step.

- Stability: The compound requires controlled storage conditions due to the presence of bromine substituents and hydroxy groups, which may be sensitive to light and moisture.

Summary Table of Preparation Steps

| Synthetic Step | Key Reagents/Intermediates | Reaction Conditions | Outcome/Notes |

|---|---|---|---|

| Triazole ring synthesis | Hydrazide + ester/carbonyl compound | Acidic/basic, reflux 3-6 h | Formation of 1,2,4-triazole core |

| Phenyl ring dibromination | Bromine or NBS, acetic acid, 0-25°C | Controlled bromination | Selective 3,5-dibromo substitution |

| Thioether linkage formation | Thiolate intermediate + haloacetamide | DMF/DMSO, 50-80°C | Formation of sulfanyl linkage |

| Amide bond formation | 4-ethoxyaniline + activated acetamide + coupling agent | Room temp to 40°C | Introduction of N-(((4-ethoxyphenyl)amino)carbonyl) group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.